molecular formula C7H11ClN2O2S B591730 (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride CAS No. 848141-14-0

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B591730
CAS No.: 848141-14-0
M. Wt: 222.687
InChI Key: PIEMVHRCZDIVOT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 5-(methylsulfonyl)pyridine.

    Amination: The 5-(methylsulfonyl)pyridine is then subjected to amination using methanamine under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    (5-(Methylsulfonyl)pyridin-2-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an amine group.

    (5-(Methylsulfonyl)pyridin-2-yl)acetic acid: This compound has a carboxylic acid group instead of an amine group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(5-methylsulfonylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-6(4-8)9-5-7;/h2-3,5H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEMVHRCZDIVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-(Methylsulfonyl)pyridine-2-carbonitrile (2.15 g, 11.8 mmol) was dissolved in methanol (230 ml). 6M HCl. (1 ml) and 10% palladium on carbon (234 mg) were added and the mixture was stirred under an atmospheric pressure of hydrogen overnight. The catalyst was removed by filtration through celite and the solvent was evaporated, water was added and the solution was freeze-dried to afford the title compound as a yellow powder (2.34 g, 89%).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
234 mg
Type
catalyst
Reaction Step Four
Yield
89%

Synthesis routes and methods II

Procedure details

To 5-Methanesulfonyl-pyridine-2-carbonitrile (22 kg, 1.0 mol eq, limiting reagent) was charged palladium on carbon (2.0 kg, 5% w/w), ethanol (110 L, 5 rel vol), water (14 L, 0.64 rel vol) and hydrochloric acid (25.04 kg, 32% w/w). An ethanol line rinse (16 L, 0.7 rel vol) followed. The reaction mixture was heated and subjected to an atmosphere of hydrogen until the reaction was complete as judged by HPLC analysis. Water (108 L, 4.9 rel vol) was charged, the catalyst filtered off and washed with water (36 L, 1.6 rel vol). The combined filtrates were concentrated under reduced pressure to approximately 2.5 rel vols. The reaction was then heated and ethanol (126.3 L, 5.7 rel vol) was charged. The reaction mixture was cooled, stirred and isolated by filtration. The solid was washed with ethanol (73.7 L, 3.3 rel vol) and dried to constant weight to yield the title compound (20.1 kg, 9.05 mol, 82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 L
Type
reactant
Reaction Step Two
Quantity
25.04 kg
Type
reactant
Reaction Step Two
Quantity
2 kg
Type
catalyst
Reaction Step Two
Name
Quantity
14 L
Type
solvent
Reaction Step Two
Yield
82%

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